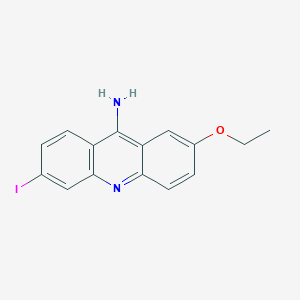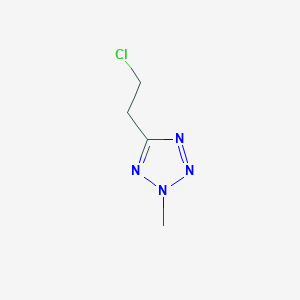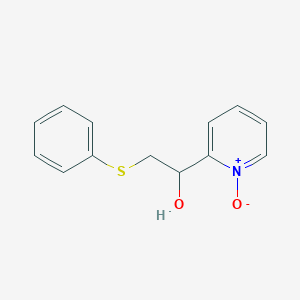
6-amino-5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-PYRIDINECARBOXAMIDE,6-AMINO-5-CYANO-1,2,3,4-TETRAHYDRO-4-(4-METHOXYPHENYL)-2-OXO- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyridine ring, a carboxamide group, and several other functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-PYRIDINECARBOXAMIDE,6-AMINO-5-CYANO-1,2,3,4-TETRAHYDRO-4-(4-METHOXYPHENYL)-2-OXO- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization reactions: Formation of the pyridine ring through cyclization of appropriate precursors.
Functional group modifications: Introduction of amino, cyano, and methoxy groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-PYRIDINECARBOXAMIDE,6-AMINO-5-CYANO-1,2,3,4-TETRAHYDRO-4-(4-METHOXYPHENYL)-2-OXO- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-PYRIDINECARBOXAMIDE,6-AMINO-5-CYANO-1,2,3,4-TETRAHYDRO-4-(4-METHOXYPHENYL)-2-OXO- would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Pathways involved: Specific biochemical pathways that the compound influences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinecarboxamide derivatives: Compounds with similar core structures but different functional groups.
Amino-cyano compounds: Compounds featuring amino and cyano groups.
Methoxyphenyl compounds: Compounds with methoxyphenyl groups.
Uniqueness
3-PYRIDINECARBOXAMIDE,6-AMINO-5-CYANO-1,2,3,4-TETRAHYDRO-4-(4-METHOXYPHENYL)-2-OXO- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
70987-91-6 |
|---|---|
Molekularformel |
C14H14N4O3 |
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
6-amino-5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-21-8-4-2-7(3-5-8)10-9(6-15)12(16)18-14(20)11(10)13(17)19/h2-5,10-11H,16H2,1H3,(H2,17,19)(H,18,20) |
InChI-Schlüssel |
SHIIORLXEPYDLV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)


![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)




![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)




![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)
